molecular formula C17H11N3 B6209307 2-(pyridin-2-yl)-1,10-phenanthroline CAS No. 56100-33-5

2-(pyridin-2-yl)-1,10-phenanthroline

Cat. No. B6209307
CAS RN: 56100-33-5
M. Wt: 257.3
InChI Key:
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Description

2-(Pyridin-2-yl)-1,10-phenanthroline, also known as 2-Phenanthroline, is an organic compound with a range of applications in scientific research. It is a heterocyclic aromatic compound composed of a pyridine and phenanthrene ring system. It is usually found in its monohydrate form, which is a bright yellow powder. 2-Phenanthroline has been used for many years in laboratory experiments, and it is now being studied for its potential applications in a range of scientific fields.

Mechanism of Action

2-(pyridin-2-yl)-1,10-phenanthrolineline acts as a chelating agent, which means that it can bind to metal ions and form complex molecules. This binding is due to the presence of two nitrogen atoms in the 2-(pyridin-2-yl)-1,10-phenanthrolineline molecule, which can form coordinate covalent bonds with metal ions. This binding allows 2-(pyridin-2-yl)-1,10-phenanthrolineline to be used as a reagent for the separation of metals, and it also allows it to be used as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
2-(pyridin-2-yl)-1,10-phenanthrolineline has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has also been shown to inhibit the growth of certain bacteria. In addition, 2-(pyridin-2-yl)-1,10-phenanthrolineline has been shown to have an effect on the nervous system, and it has been studied for its potential applications in treating neurological disorders.

Advantages and Limitations for Lab Experiments

2-(pyridin-2-yl)-1,10-phenanthrolineline has a number of advantages and limitations for use in laboratory experiments. The main advantage is that it is a relatively inexpensive reagent, and it is also easy to synthesize. Furthermore, it can be used as a chelating agent and as a catalyst in organic synthesis reactions. However, it is important to note that 2-(pyridin-2-yl)-1,10-phenanthrolineline is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(pyridin-2-yl)-1,10-phenanthrolineline in scientific research. It could be used as a reagent in the synthesis of novel organic compounds, and it could also be used as a catalyst in the synthesis of complex molecules. In addition, it could be studied for its potential applications in the treatment of neurological disorders, and it could be studied for its potential effects on the immune system. Furthermore, it could be used as a dye in the detection of metal ions, and it could be used as a chelating agent in the separation of metals. Finally, it could be studied for its potential applications in the study of biological systems, such as enzymes and proteins.

Synthesis Methods

2-(pyridin-2-yl)-1,10-phenanthrolineline can be synthesized from pyridine and phenanthrene by a condensation reaction in the presence of a base. First, the pyridine and phenanthrene react in the presence of a base, such as sodium hydroxide, to form a condensation product. This product then undergoes a rearrangement reaction to form the final product, 2-(pyridin-2-yl)-1,10-phenanthrolineline. This synthesis method is simple and efficient, and it can be carried out in a laboratory setting.

Scientific Research Applications

2-(pyridin-2-yl)-1,10-phenanthrolineline has a range of applications in scientific research. It is used as a chelating agent in the separation of metals, and it is also used as a catalyst in organic synthesis reactions. It has been used as a reagent in the synthesis of organic compounds, and it has also been used as a dye in the detection of metals. In addition, 2-(pyridin-2-yl)-1,10-phenanthrolineline has been used in the study of biological systems, such as enzymes and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-2-yl)-1,10-phenanthroline involves the condensation of 2-bromo-pyridine with 1,10-phenanthroline-5,6-dione followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-bromo-pyridine", "1,10-phenanthroline-5,6-dione", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromo-pyridine (1.0 equiv) and 1,10-phenanthroline-5,6-dione (1.2 equiv) in acetic acid and reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid.", "Step 3: Dissolve the solid in ethanol and add sodium borohydride (1.5 equiv).", "Step 4: Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Quench the reaction with water and filter the resulting solid.", "Step 6: Wash the solid with water and dry to obtain 2-(pyridin-2-yl)-1,10-phenanthroline." ] }

CAS RN

56100-33-5

Product Name

2-(pyridin-2-yl)-1,10-phenanthroline

Molecular Formula

C17H11N3

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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